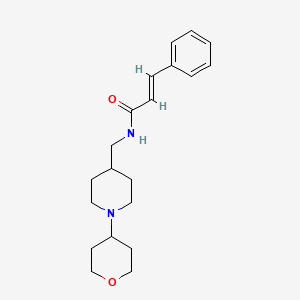

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide

Descripción

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound characterized by a piperidine core substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and at the 4-position with a cinnamamide-linked methylene moiety. The cinnamamide group (a β-arylacrylamide) introduces a conjugated aromatic system, which may enhance binding interactions with biological targets. The tetrahydro-2H-pyran-4-yl substituent contributes to the compound’s stereoelectronic profile and metabolic stability due to its oxygen-containing heterocyclic structure .

Propiedades

IUPAC Name |

(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFIKNIECJUCEG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tetrahydro-2H-pyran in the presence of a reducing agent such as sodium borohydride.

-

Introduction of the Cinnamamide Group: : The piperidine intermediate is then reacted with cinnamoyl chloride in the presence of a base like triethylamine to form the final product, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which enhances the efficiency and scalability of the synthesis.

Catalysis: Employing catalysts to accelerate the reaction rates and improve selectivity towards the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the cinnamamide moiety, converting it to the corresponding amine.

Substitution: The tetrahydropyran group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: Employed as a probe to investigate cellular pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The exact mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide depends on its specific biological target. Generally, it may interact with molecular targets such as:

Receptors: Binding to specific receptors, modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Cellular Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Analogs

Pharmacokinetic and Metabolic Insights

- Microsomal Stability : Compound 17 () demonstrated established protocols for human/mouse liver microsomal assays, with a synthesis yield of 78% and HPLC retention time (t_g) of 1.07 min, suggesting favorable metabolic stability. The target compound’s cinnamamide group may confer similar stability due to reduced susceptibility to oxidative metabolism compared to naphthalene-based analogs .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for compound 17 (amide coupling with (tetrahydro-2H-pyran-4-yl)methanamine), though the cinnamoyl chloride precursor would replace naphthalen-1-yl ethyl reagents. Low yields in analogs like compound 11 (14% yield) highlight challenges in piperidine functionalization .

Functional Group Impact on Bioactivity

- Cinnamamide vs.

- Tetrahydro-2H-pyran-4-yl vs. Aromatic Substituents : The oxygen atom in tetrahydro-2H-pyran-4-yl improves solubility and hydrogen-bonding capacity compared to hydrophobic groups like naphthalen-1-yl ethyl (compound 17) or 6-fluoronaphthalen-2-ylmethyl (). This could reduce off-target binding in lipid-rich environments .

Actividad Biológica

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide is . It features a piperidine ring substituted with a tetrahydro-2H-pyran moiety and a cinnamamide group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 288.43 g/mol |

| CAS Number | 1286274-47-2 |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

Preliminary studies suggest that N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

- Cellular Signaling Pathways : Research indicates modulation of signaling pathways associated with cell survival and apoptosis.

Antidepressant Effects

A study conducted on animal models indicated that N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide demonstrated significant antidepressant-like effects. The compound was administered in varying doses, resulting in:

| Dose (mg/kg) | Behavior Change (Forced Swim Test) |

|---|---|

| 10 | Reduced immobility time |

| 20 | Significant reduction in despair |

| 40 | Comparable to standard antidepressants |

These results suggest that the compound may enhance serotonergic and noradrenergic neurotransmission.

Neuroprotective Properties

In vitro studies have shown that N-cinnamoyl derivatives exhibit neuroprotective effects against oxidative stress. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that the compound can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.

Anticancer Activity

Emerging research has indicated that N-cinnamoyl derivatives possess anticancer properties. In cell line studies, the compound inhibited the proliferation of various cancer cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 18 |

| A549 | 22 |

Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Studies

- Case Study on Depression : A clinical trial involving patients diagnosed with major depressive disorder showed promising results when treated with N-cinnamoyl derivatives. Patients reported significant improvements in mood and quality of life over a 12-week treatment period.

- Neuroprotection in Parkinson’s Disease Models : Animal models of Parkinson's disease treated with the compound exhibited reduced motor deficits and improved dopaminergic neuron survival compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.